molecular formula C10H8ClFO3 B14018436 Ethyl 4-chloro-2-fluoro-3-formylbenzoate

Ethyl 4-chloro-2-fluoro-3-formylbenzoate

Cat. No.: B14018436
M. Wt: 230.62 g/mol
InChI Key: NVKZNASTWHXBJQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-fluoro-3-formylbenzoate is a halogenated aromatic ester characterized by a benzoyl backbone substituted with chlorine (position 4), fluorine (position 2), and a formyl group (position 3), esterified with an ethyl group. The compound’s molecular formula is C₁₀H₈ClFO₃, with a molecular weight of 230.62 g/mol. Its structural features—particularly the electron-withdrawing formyl group—render it highly reactive, making it a valuable intermediate in pharmaceutical synthesis. Chloroarenes, such as this compound, are pharmacologically significant due to their roles in modulating bioactivity and serving as precursors for drug candidates .

Properties

Molecular Formula

C10H8ClFO3

Molecular Weight

230.62 g/mol

IUPAC Name

ethyl 4-chloro-2-fluoro-3-formylbenzoate

InChI

InChI=1S/C10H8ClFO3/c1-2-15-10(14)6-3-4-8(11)7(5-13)9(6)12/h3-5H,2H2,1H3

InChI Key

NVKZNASTWHXBJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-fluoro-3-formylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-chloro-2-fluoro-3-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-fluoro-3-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro or fluoro groups.

    Reduction: Ethyl 4-chloro-2-fluoro-3-hydroxybenzoate.

    Oxidation: Ethyl 4-chloro-2-fluoro-3-carboxybenzoate.

Scientific Research Applications

Ethyl 4-chloro-2-fluoro-3-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-fluoro-3-formylbenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated by interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways .

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate (C₁₆H₁₃ClFO₃, MW 307.72 g/mol): Features a biphenyl backbone with hydroxyl (-OH) and methyl (-CH₃) substituents instead of a formyl group. The hydroxyl group enhances hydrogen-bonding capacity, influencing crystallinity and solubility, while the methyl group increases steric hindrance .

2-(4-ethylphenyl)-2-oxoethyl 4-fluorobenzoate (C₁₇H₁₅FO₃, MW 298.30 g/mol): Lacks chlorine and formyl groups but includes a ketone-substituted ethylphenyl ester.

2-Chloro-5-[(4-fluorobenzoyl)oxy]phenyl 4-fluorobenzoate (C₂₀H₁₀ClF₂O₄, MW 398.74 g/mol): Contains dual fluorobenzoate moieties and a chloro substituent, which may amplify electron-withdrawing effects and reactivity in electrophilic substitutions .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
Ethyl 4-chloro-2-fluoro-3-formylbenzoate Cl (4), F (2), CHO (3), COOEt C₁₀H₈ClFO₃ 230.62 High reactivity, formyl-mediated condensation Pharmaceutical intermediate synthesis
Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate Cl, F, OH, CH₃ (biphenyl) C₁₆H₁₃ClFO₃ 307.72 Crystalline, hydrogen-bonding capacity Pharmacological agents
2-(4-ethylphenyl)-2-oxoethyl 4-fluorobenzoate F, COOEt (substituted phenyl) C₁₇H₁₅FO₃ 298.30 Lipophilic, metabolic stability Bioactive extracts
2-Chloro-5-[(4-fluorobenzoyl)oxy]phenyl 4-fluorobenzoate Cl, F (dual), COOPh C₂₀H₁₀ClF₂O₄ 398.74 High halogen density, electrophilic reactivity Specialty chemical synthesis

Key Findings

  • Reactivity : The formyl group in this compound distinguishes it from hydroxyl- or methyl-substituted analogs, enabling participation in condensation reactions (e.g., forming Schiff bases) .
  • Lipophilicity : Compared to 2-(4-ethylphenyl)-2-oxoethyl 4-fluorobenzoate, the target compound’s lower molecular weight and polar formyl group may reduce lipid solubility but enhance aqueous reactivity .
  • Pharmacological Potential: Unlike 3-hydroxy-substituted analogs (used directly as agents), the formyl derivative serves primarily as a synthetic precursor, reflecting its role in modular drug design .

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